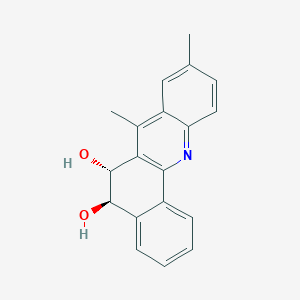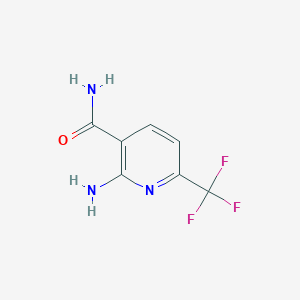
2-Amino-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(trifluoromethyl)nicotinamide (ATMN) is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinamide is not fully understood. However, it has been proposed that 2-Amino-6-(trifluoromethyl)nicotinamide exerts its anticancer activity by inhibiting the activity of nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme that is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that plays a crucial role in various metabolic processes, including DNA repair and energy metabolism. Inhibition of NAMPT leads to a decrease in NAD+ levels, which ultimately results in cell death.
Effets Biochimiques Et Physiologiques
2-Amino-6-(trifluoromethyl)nicotinamide has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of intracellular NAD+ and ATP, which are essential for cell survival. 2-Amino-6-(trifluoromethyl)nicotinamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the activation of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-6-(trifluoromethyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, 2-Amino-6-(trifluoromethyl)nicotinamide has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its toxicity profile and pharmacokinetic properties need to be further investigated.
Orientations Futures
There are several future directions for research on 2-Amino-6-(trifluoromethyl)nicotinamide. One potential direction is to investigate its potential applications in combination therapies with other anticancer agents. Another direction is to study its effects on other metabolic pathways and cellular processes. Additionally, the development of more potent and selective NAMPT inhibitors based on 2-Amino-6-(trifluoromethyl)nicotinamide could lead to the discovery of new anticancer drugs. Overall, 2-Amino-6-(trifluoromethyl)nicotinamide has significant potential for further research in the field of medicinal chemistry and cancer biology.
Méthodes De Synthèse
The synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with aqueous ammonia and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 2-Amino-6-(trifluoromethyl)nicotinamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-Amino-6-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. 2-Amino-6-(trifluoromethyl)nicotinamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Propriétés
Numéro CAS |
191478-53-2 |
|---|---|
Nom du produit |
2-Amino-6-(trifluoromethyl)nicotinamide |
Formule moléculaire |
C7H6F3N3O |
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
2-amino-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-2-1-3(6(12)14)5(11)13-4/h1-2H,(H2,11,13)(H2,12,14) |
Clé InChI |
FBROSGZUSKIAOI-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
SMILES canonique |
C1=CC(=NC(=C1C(=O)N)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



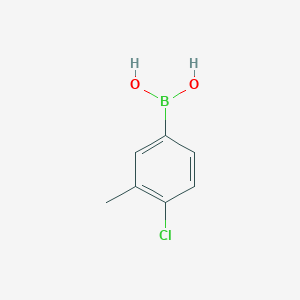
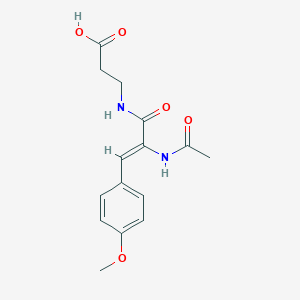
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)
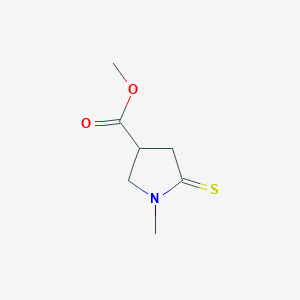
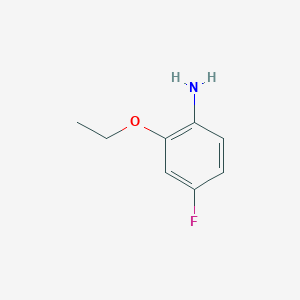

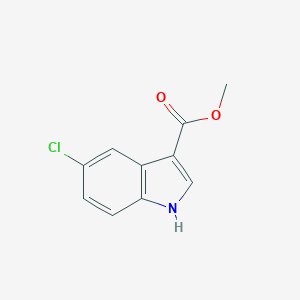
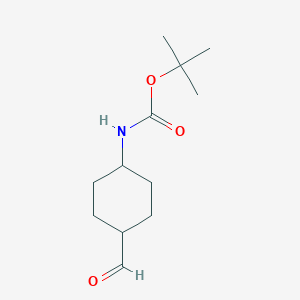
![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)


